Home > Products > Screening Compounds P139601 > BIA-3-335 free base
BIA-3-335 free base - 747401-28-1

BIA-3-335 free base

Catalog Number: EVT-3200663
CAS Number: 747401-28-1
Molecular Formula: C20H20F3N3O5
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BIA-3-335 free base is a natural product found in Atractylodes with data available.
Synthesis Analysis

The synthesis of BIA-3-335 typically involves several key steps, starting from readily available precursors. One common synthetic route includes:

  1. Starting Materials: The synthesis often begins with nitroacetophenone, which serves as a critical intermediate.
  2. Mannich Reaction: A Mannich reaction is performed using formaldehyde and an amine to introduce the necessary functional groups.
  3. Purification: The product is purified through recrystallization or chromatography to isolate BIA-3-335 in high purity.

The synthesis conditions are optimized to maximize yield and ensure the stability of the final product. Specific reaction parameters, such as temperature, pH, and reaction time, are carefully controlled to avoid side reactions and degradation of sensitive functional groups .

Molecular Structure Analysis

BIA-3-335 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for BIA-3-335 is C18H23N2O5C_{18}H_{23}N_{2}O_{5}, with a molecular weight of approximately 333.4 g/mol.

Structural Features:

  • Nitrocatechol Moiety: This component is critical for binding to the active site of COMT.
  • Side Chains: The presence of hydrophobic side chains enhances interaction with the enzyme's binding pockets.

The compound's structure allows it to fit snugly into the catalytic site of COMT, facilitating effective inhibition .

Chemical Reactions Analysis

BIA-3-335 can undergo various chemical reactions due to its functional groups:

  1. Oxidation Reactions: Hydroxyl groups can be oxidized to form quinones.
  2. Reduction Reactions: The compound can be reduced to simpler derivatives.
  3. Substitution Reactions: Methoxy groups may be substituted under appropriate conditions.

These reactions are typically performed under controlled conditions using specific reagents such as potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

The mechanism by which BIA-3-335 exerts its inhibitory effects on COMT involves competitive inhibition at the substrate binding site and non-competitive inhibition at the S-adenosylmethionine (SAM) binding site.

Key Mechanistic Insights:

  • Binding Dynamics: BIA-3-335 binds tightly to the active site, leading to a slow dissociation rate characteristic of tight-binding inhibitors.
  • Kinetic Properties: The inhibitor exhibits competitive kinetics for SAM while showing non-competitive behavior towards catechol substrates, suggesting that it can effectively block substrate access while also interacting with co-factors involved in the methylation process .
Physical and Chemical Properties Analysis

BIA-3-335 exhibits several notable physical and chemical properties:

  1. Solubility: It is soluble in organic solvents but has limited solubility in water, which may affect its bioavailability.
  2. Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  3. Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties influence its formulation and application in biological systems .

Applications

BIA-3-335 has significant scientific applications, particularly in pharmacology and medicinal chemistry:

  1. Therapeutic Potential in Parkinson's Disease: As a COMT inhibitor, BIA-3-335 can enhance the efficacy of levodopa therapy by preventing the premature metabolism of dopamine, thereby improving clinical outcomes in patients with Parkinson's disease .
  2. Research Tool: It serves as a valuable tool for studying catecholamine metabolism and the role of COMT in various physiological processes.
  3. Drug Development: Insights gained from studies on BIA-3-335 contribute to the design of new inhibitors with improved specificity and potency against COMT.
Enzymatic Targeting and Biological Significance

Catechol-O-Methyltransferase (COMT) as a Therapeutic Target in Neuropharmacology

Catechol-O-methyltransferase (COMT; EC 2.1.1.6) is a magnesium-dependent enzyme ubiquitously expressed in mammalian tissues that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechol substrates. This reaction inactivates endogenous catecholamines (e.g., dopamine, norepinephrine) and xenobiotic compounds, including the Parkinson’s disease (PD) therapeutic agent L-3,4-dihydroxyphenylalanine (L-DOPA). COMT’s enzymatic activity occurs in both central and peripheral compartments, but its significance in neuropharmacology stems from its role in modulating dopamine bioavailability in the striatum. The enzyme exists in soluble (S-COMT) and membrane-bound (MB-COMT) isoforms, with the latter predominating in neural tissues due to its higher substrate affinity. Structurally, COMT features a catalytic domain with a deep hydrophobic pocket that accommodates catechol substrates, a SAM-binding site, and a magnesium ion coordinated by aspartate residues (Asp141, Asp169, Asp174 in rat COMT) essential for catalytic activity [1] [3].

The therapeutic targeting of COMT arises from its capacity to metabolize L-DOPA—the gold standard PD treatment—into the inactive metabolite 3-O-methyldopa (3-OMD). This methylation reaction reduces L-DOPA’s bioavailability and restricts its access to the central nervous system, diminishing therapeutic efficacy. Consequently, selective COMT inhibition represents a rational strategy to prolong L-DOPA’s plasma half-life and enhance dopamine restoration in nigrostriatal pathways [5].

Table 1: Key Structural and Functional Attributes of COMT Relevant to Inhibitor Design

AttributeBiological SignificanceTherapeutic Implication
Catalytic MechanismMg²⁺-dependent methyl transfer from SAM to catechol hydroxyl groupInhibitors require metal coordination for high-affinity binding
Substrate SpecificityBroad specificity for catechol-structured compoundsL-DOPA and dopamine are physiological substrates; inhibitors often mimic catechol structure
SAM Binding SiteAdjacent to catechol-binding pocket; allosterically influences substrate affinityEnables development of bisubstrate inhibitors or uncompetitive inhibition strategies
Tissue DistributionPeripherally dominant (liver, kidney); brain-enriched MB-COMT in prefrontal cortex and striatumPeripheral inhibitors reduce L-DOPA metabolism; central inhibitors may augment synaptic dopamine
Genetic PolymorphismsVal158Met mutation alters enzyme thermostability and activityInfluences individual response to COMT inhibitors and L-DOPA therapy

Role of COMT in Dopaminergic Neurotransmission and Pathophysiology of Parkinson’s Disease

In Parkinson’s disease, the progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta leads to severe striatal dopamine depletion. While L-DOPA administration temporarily restores motor function by bypassing the synthetic deficit, its efficacy is compromised by peripheral and central metabolic pathways. COMT-mediated O-methylation of L-DOPA generates 3-OMD, which competes with L-DOPA for blood-brain barrier transport via the large neutral amino acid transporter (LAT-1). This reduces central L-DOPA uptake and diminishes dopamine synthesis in surviving neurons. Additionally, COMT inactivates synaptic dopamine in cortical and striatal regions, further exacerbating dopaminergic deficiency [5] [7].

Longitudinal cerebrospinal fluid (CSF) biomarker studies in PD patients reveal altered dynamics of neurodegenerative proteins, including reduced amyloid-beta (Aβ42) and tau levels. These correlate with motor deterioration rates measured by Unified Parkinson’s Disease Rating Scale (UPDRS) scores, suggesting interplay between dopaminergic and proteopathic mechanisms. Crucially, COMT activity influences this landscape by regulating dopamine availability, which itself modulates amyloid precursor protein processing and tau phosphorylation. The consistent association of MAPT (tau gene) polymorphisms with PD risk in genome-wide association studies further underscores the mechanistic link between COMT’s enzymatic activity and PD pathophysiology [7].

Rationale for Selective COMT Inhibition in Adjunct L-DOPA Therapy

The pharmacokinetic limitations of L-DOPA—including its short plasma half-life (1–2 hours) and extensive first-pass metabolism—necessitate adjunct therapies to optimize its therapeutic window. Selective COMT inhibitors address two critical challenges:

  • Peripheral L-DOPA Preservation: By inhibiting COMT in the liver and other peripheral tissues, these agents reduce L-DOPA conversion to 3-OMD, increasing plasma AUC (area under the curve) by 40–100%. This allows greater L-DOPA brain delivery and prolongs clinical response duration [1] [5].
  • Central Dopamine Augmentation: Although most approved COMT inhibitors (e.g., entacapone, opicapone) are peripherally restricted, centrally penetrant inhibitors like BIA 3-335 may further sustain synaptic dopamine by preventing its O-methylation in the brain. Preclinical evidence suggests that dual peripheral/central inhibition maximizes striatal dopamine bioavailability [3] [5].

BIA 3-335 free base (1-(3,4-dihydroxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one; CID 4369285) exemplifies this therapeutic rationale. Its design incorporates structural motifs optimized for high-affinity COMT binding:

  • A 3,4-dihydroxy-5-nitrophenyl group mimics the catechol substrate, enabling coordination with the active-site magnesium ion
  • A propanone linker provides conformational flexibility
  • A 4-(3-trifluoromethylphenyl)piperazine moiety extends into hydrophobic regions of the catalytic pocket, enhancing binding affinity [1] [4]

Table 2: Biochemical and Structural Profile of BIA 3-335 Free Base

PropertyValue/DescriptionSource/Experimental Method
Molecular FormulaC₂₀H₂₀F₃N₃O₅PubChem CID 4369285 [4]
Inhibition Constant (Kᵢ)6.0 ± 1.6 nM (recombinant rat S-COMT)Enzyme kinetics [1] [3]
Inhibition MechanismTight-binding competitive inhibitor vs. catechol substrates; uncompetitive inhibitor vs. SAMKinetic analysis with purified enzyme [1]
Binding ModeNitrocatechol group coordinates Mg²⁺; nitro group forms H-bonds with Lys144; trifluoromethylphenyl occupies hydrophobic cleftX-ray crystallography (PDB 1H1D, 2.0 Å resolution) [1] [3]
Selectivity>1,000-fold selective for COMT vs. other methyltransferases or catechol-processing enzymesIn vitro selectivity screening [1]
Therapeutic ApplicationAdjunct to L-DOPA/carbidopa for Parkinson’s disease; preclinical studies demonstrate reduced 3-OMD formationIn vivo rodent models [1]

BIA 3-335’s mixed inhibition kinetics represent a unique pharmacological advantage. As a competitive inhibitor toward catechol substrates (Kᵢ = 6.0 nM), it directly blocks L-DOPA or dopamine binding. Simultaneously, its uncompetitive inhibition toward SAM suggests enhanced binding to the COMT-SAM complex, exploiting the enzyme’s sequential ordered mechanism where SAM binds first. This dual mechanism translates to superior in vitro potency compared to first-generation inhibitors like tolcapone (Kᵢ ~20-50 nM) [1] [8].

The structural basis of this inhibition was elucidated via X-ray crystallography of rat S-COMT co-crystallized with SAM and BIA 3-335 (PDB ID: 1H1D). The 2.0-Å resolution structure reveals:

  • Bidentate coordination of the catecholic oxygens with Mg²⁺
  • Hydrogen bonding between the nitro group and Lys144 side chain
  • π-π stacking of the trifluoromethylphenyl ring with hydrophobic residues (Leu198, Val173)
  • The propanone linker adopts an extended conformation, optimally positioning both pharmacophores [3]

This structure represents the first atomic-resolution visualization of a reversible tight-binding COMT inhibitor complex, providing a blueprint for rational inhibitor optimization. Notably, BIA 3-335’s extended hydrophobic moiety occupies a region adjacent to the catechol-binding site not utilized by earlier nitrocatechol inhibitors, explaining its enhanced affinity and slow dissociation kinetics [1] [3].

Properties

CAS Number

747401-28-1

Product Name

BIA-3-335 free base

IUPAC Name

1-(3,4-dihydroxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one

Molecular Formula

C20H20F3N3O5

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C20H20F3N3O5/c21-20(22,23)14-2-1-3-15(12-14)25-8-6-24(7-9-25)5-4-17(27)13-10-16(26(30)31)19(29)18(28)11-13/h1-3,10-12,28-29H,4-9H2

InChI Key

KVIVJQWOYSWCCZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.